Methyl 5-cyano-2-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyano-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXDDLXAVMYVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630310 | |
| Record name | Methyl 5-cyano-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219841-91-5 | |
| Record name | Methyl 5-cyano-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile and Synthetic Utility
Physicochemical Properties
Methyl 5-cyano-2-iodobenzoate is a solid at room temperature. Its molecular structure combines the reactivity of an aryl iodide with the synthetic potential of nitrile and ester functionalities.
| Property | Value | Source(s) |
| CAS Number | 219841-91-5 | accelachem.com, bldpharm.com |
| Molecular Formula | C₉H₆INO₂ | cymitquimica.com, accelachem.com |
| Molecular Weight | 287.05 g/mol | accelachem.com, bldpharm.com |
| IUPAC Name | This compound | bldpharm.com |
Synthesis
The synthesis of substituted benzoates like this compound typically involves multi-step sequences starting from simpler aromatic precursors. While specific routes for this exact compound are proprietary, general methods for analogous structures often involve Sandmeyer-type reactions. For example, a common approach for a related compound, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, starts with the corresponding 2-amino derivative. google.com This aniline (B41778) precursor undergoes diazotization with sodium nitrite (B80452) in an acidic medium, followed by a reaction with an iodide salt to install the iodine atom. google.com The nitrile group can be introduced via a separate reaction, such as a Rosenmund-von Braun reaction using a cyanide source on a corresponding aryl halide.
Reactivity and Key Transformations
The synthetic power of this compound lies in the differential reactivity of its three functional groups, allowing for controlled, stepwise modifications.
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a powerful method for forming carbon-carbon bonds. libretexts.org Using this compound, this reaction enables the introduction of a variety of aryl or heteroaryl groups at the 2-position. The general mechanism involves an oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concludes with a reductive elimination step to yield the biaryl product and regenerate the catalyst. libretexts.org This reaction is highly efficient for aryl iodides and tolerates a wide range of functional groups, including the nitrile and ester present in the molecule. nih.govnih.gov
The Sonogashira coupling provides a direct route to introduce alkynyl moieties, forming sp²-sp carbon-carbon bonds. semanticscholar.org This reaction couples the aryl iodide of this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. semanticscholar.orgresearchgate.net This transformation is instrumental in building more complex linear structures and serves as a gateway to synthesizing various heterocyclic compounds through subsequent cyclization reactions. The reactivity of aryl iodides is generally higher than that of bromides or chlorides in this coupling. rsc.org
The nitrile and ester functionalities provide avenues for further synthetic elaboration after the initial cross-coupling step. The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride. chemistrylearner.comfiveable.me The methyl ester is also susceptible to hydrolysis to the corresponding carboxylic acid or can undergo transesterification with other alcohols. wikipedia.org This orthogonal reactivity allows for the systematic construction of highly functionalized and complex target molecules.
Applications
Medicinal Chemistry
Methyl 5-cyano-2-iodobenzoate is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its utility is highlighted in the preparation of modulators for nuclear receptors like PPARG, which are targets for various diseases. google.com A patent describes a step where this compound is reacted with trifluoromethylsulfanylsilver in the presence of a copper(I) bromide catalyst to form methyl 5-cyano-2-(trifluoromethylsulfanyl)benzoate, a key intermediate for a PPARG inverse agonist. google.com The ability to use this scaffold to build complex molecules makes it a recurring starting point in drug discovery programs.
Aryne Chemistry from Ortho-Iodobenzoate Precursors
Materials Science and Organic Synthesis
Beyond pharmaceuticals, the structural motifs accessible from this compound are of interest in materials science. The biaryl and aryl-alkyne structures formed via Suzuki and Sonogashira couplings are common cores for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and as organic conductors. The compound serves as a foundational building block in research laboratories for exploring new chemical entities and synthetic methodologies. caloongchem.com
Mechanistic Investigations of Reactions Involving Methyl 5 Cyano 2 Iodobenzoate
Computational Chemistry and Theoretical Studies
Theoretical studies are invaluable for exploring the intricate details of reaction pathways that are often difficult or impossible to observe experimentally. For a molecule like Methyl 5-cyano-2-iodobenzoate, with its multiple functional groups, computational methods can predict reactivity, elucidate transition state structures, and rationalize experimental outcomes.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. It is frequently applied to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
In the context of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig), DFT calculations are instrumental. The iodine substituent is a good leaving group in these reactions, and the cyano and methyl ester groups electronically influence the aromatic ring's reactivity. DFT can be used to model the key steps of a catalytic cycle:
Oxidative Addition: Calculation of the activation barrier for the insertion of a Palladium(0) catalyst into the carbon-iodine bond of this compound. The electron-withdrawing nature of the cyano group is expected to facilitate this step.
Regioselectivity and Stereoselectivity: Predicting the preferred pathways in reactions where multiple products are possible.
Recent DFT studies on related aryl halides have shown that such calculations can accurately predict reaction outcomes and guide the selection of optimal catalysts and reaction conditions. mdpi.com For instance, a DFT study on a generic Suzuki coupling reaction involving this compound could yield a calculated energy profile.
Table 1: Illustrative DFT-Calculated Relative Free Energies for a Hypothetical Suzuki Coupling Reaction Pathway
| Reaction Step | Species | Calculated Relative Free Energy (kcal/mol) |
| 1 | Pd(0)L₂ + this compound | 0.0 |
| 2 | Oxidative Addition Transition State | +15.2 |
| 3 | Aryl-Pd(II)-I Intermediate | -5.8 |
| 4 | Transmetalation Transition State | +21.5 (Rate-Determining) |
| 5 | Aryl-Pd(II)-R Intermediate | -12.3 |
| 6 | Reductive Elimination Transition State | +18.7 |
| 7 | Coupled Product + Pd(0)L₂ | -25.0 |
Note: This data is hypothetical and for illustrative purposes only, based on typical values for similar systems.
While DFT is excellent for modeling core reaction steps, it becomes computationally expensive for large systems, such as those including explicit solvent molecules or complex ligands on a metal catalyst. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a solution by partitioning the system into two regions. mpg.de
The QM Region: The chemically active center of the reaction is treated with a high-level quantum mechanical method. For a reaction with this compound, this would typically include the substrate, the metal catalyst, and the atoms of the ligands directly involved in bonding and electronic effects. frontiersin.org
The MM Region: The surrounding environment, such as the bulk solvent and the non-critical parts of the catalyst's ligands, is described using a less computationally demanding molecular mechanics force field. mpg.decuni.cz
This approach allows for the simulation of reactions in a more realistic, condensed-phase environment, capturing the influence of the surrounding medium on reaction barriers and pathways without the prohibitive cost of a full QM calculation. nih.gov For example, a QM/MM study could elucidate the role of specific solvent molecules in stabilizing a charged transition state during a nucleophilic aromatic substitution on the this compound ring.
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms. mdpi.comua.ac.be When applied to reactions involving this compound, MD simulations can offer insights into:
Conformational Dynamics: Exploring the rotational flexibility around the ester group and its influence on the accessibility of the reactive sites.
Solvation Effects: Simulating the arrangement and dynamics of solvent molecules around the substrate to understand their role in the reaction.
Enzyme-Substrate Interactions: If the reaction is enzyme-catalyzed, MD simulations can model how this compound binds to the active site and the dynamic changes that occur during the catalytic process. nih.gov
Reaction Pathways: When combined with QM/MM methods (QM/MM MD), simulations can trace the entire reaction trajectory, providing a time-dependent view of bond-breaking and bond-forming events. cuni.cz
These simulations can reveal crucial information about the pre-organization of reactants and the dynamic fluctuations of the environment that facilitate the chemical transformation. mdpi.com
In-situ Spectroscopic Analysis of Reaction Intermediates
While computational studies provide theoretical models, in-situ spectroscopic techniques allow for the direct observation of species present in a reacting mixture in real-time. These methods are essential for validating computational predictions and gaining a complete mechanistic picture.
Fourier-Transform Near-Infrared (FT-NIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the progress of chemical reactions in real-time. azooptics.combruker.com By inserting a fiber-optic probe directly into the reaction vessel, spectra can be collected continuously without disturbing the system. azom.com
For a reaction involving this compound, FT-NIR can be used to track the concentration of reactants, intermediates, and products over time. This is achieved by monitoring changes in the absorption bands corresponding to specific molecular vibrations, such as:
The disappearance of bands associated with the starting material.
The appearance of bands from the product.
Changes in the C≡N stretching vibration or C=O ester vibration as the electronic environment changes during the reaction.
The kinetic data obtained from FT-NIR can be used to determine reaction rates, reaction orders, and activation energies, providing critical data for mechanistic elucidation. researchgate.netscielo.br
Table 2: Illustrative Real-time Concentration Data from a Hypothetical FT-NIR Monitored Reaction
| Time (minutes) | [this compound] (M) | [Product] (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.075 | 0.025 |
| 20 | 0.056 | 0.044 |
| 30 | 0.042 | 0.058 |
| 60 | 0.018 | 0.082 |
| 90 | 0.007 | 0.093 |
| 120 | 0.002 | 0.098 |
Note: This data is hypothetical and for illustrative purposes only.
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the reactive C-I bond. In-situ spectroscopy, combined with kinetic studies, is crucial for elucidating the mechanism of these complex catalytic cycles. A typical Pd(0)/Pd(II) cycle for a cross-coupling reaction (e.g., Suzuki-Miyaura) proceeds through several key elementary steps. nih.govjst.go.jp
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a square planar Aryl-Pd(II)-I complex. This step involves a change in the oxidation state of palladium from 0 to +2.
Transmetalation: The organoboron reagent (in a Suzuki reaction) exchanges its organic group with the iodide on the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Kinetic analysis from real-time monitoring can help identify the rate-determining step. For example, if the reaction shows zero-order kinetics with respect to the organoboron reagent, it suggests that oxidative addition is likely the slow step. Conversely, if the reaction rate depends on both coupling partners, transmetalation or reductive elimination may be rate-limiting. researchgate.net The presence of excess cyanide ions from a potential side reaction or cyanation reagent can also impact the catalytic cycle, and studies have shown that co-catalysts can prevent deactivation of the palladium catalyst. researchgate.net
Table 3: Key Stages in a Palladium-Catalyzed Cross-Coupling Cycle
| Stage | Description | Palladium Oxidation State |
| Catalyst Activation | Pre-catalyst is converted to the active Pd(0) species. | Pd(II) → Pd(0) |
| Oxidative Addition | Pd(0) inserts into the C-I bond of the substrate. | Pd(0) → Pd(II) |
| Transmetalation | Ligand exchange with the second coupling partner. | Pd(II) |
| Reductive Elimination | Formation of the C-C bond and product release. | Pd(II) → Pd(0) |
Probing Radical-Based Mechanisms
The investigation of radical-based mechanisms is fundamental to understanding the reactivity of aryl iodides, which can serve as precursors to aryl radicals under various reaction conditions, such as photoredox catalysis or reactions initiated by radical initiators.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. In the context of reactions involving aryl iodides, EPR studies can provide invaluable evidence for the existence of radical intermediates. For instance, in reactions where an aryl radical is proposed to be generated from a substituted 2-iodobenzoate (B1229623), EPR spectroscopy, often in conjunction with spin-trapping agents like Phenyl N-tert-butylnitrone (PBN), could be employed to detect the transient radical species. researchgate.net
While no specific EPR studies have been published for reactions involving this compound, it is plausible that if this compound were to participate in a radical reaction, EPR could be used to identify the corresponding 4-cyano-2-(methoxycarbonyl)phenyl radical. Such an experiment would provide definitive proof of a radical pathway. Mechanistic studies on other organic reactions have successfully utilized EPR to support the generation of various radical intermediates. mdpi.comnih.govthieme-connect.com
Radical trap experiments are a common indirect method to probe for the presence of radical intermediates in a reaction. These experiments involve the addition of a radical scavenger, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), to the reaction mixture. If the reaction is inhibited or if a new product formed from the trapping of the radical by the scavenger is observed, it strongly suggests a radical mechanism.
In the field of photoredox catalysis, radical trap experiments have been instrumental in elucidating the mechanisms of reactions involving related 2-iodobenzoates. nih.gov For example, in a photoredox-catalyzed reaction, the addition of TEMPO completely suppressed the formation of the desired product, and a TEMPO-adduct of the proposed radical intermediate was isolated, providing compelling evidence for a radical pathway. nih.gov Although no such experiments are documented specifically for this compound, a similar approach could be hypothesized. The formation of a TEMPO adduct with the 4-cyano-2-(methoxycarbonyl)phenyl radical would be a strong indicator of its generation during a reaction.
Table 1: Hypothetical Radical Trap Experiment for a Reaction of this compound
| Entry | Reaction Conditions | Radical Trap | Observed Outcome | Implication |
| 1 | Standard reaction conditions | None | Formation of product | Baseline reaction |
| 2 | Standard reaction conditions | TEMPO (2 equiv.) | Reaction inhibited, formation of TEMPO-adduct | Suggests a radical mechanism |
This table is a hypothetical representation of how a radical trap experiment might be designed and interpreted for this compound, based on standard methodologies.
Understanding Regioselectivity and Stereoselectivity Control
The control of regioselectivity and stereoselectivity is a central theme in modern organic synthesis, enabling the precise construction of complex molecules. For a multifunctional compound like this compound, understanding the factors that govern the selectivity of its reactions is critical for its synthetic applications.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions involving this compound, regioselectivity could be a key consideration in, for example, cross-coupling reactions or substitutions on the aromatic ring. The electronic effects of the cyano and methyl ester substituents, both of which are electron-withdrawing, would significantly influence the electron density of the aromatic ring and thus direct the outcome of electrophilic or nucleophilic aromatic substitution reactions. In cross-coupling reactions, the reactivity of the C-I bond is the primary site of reaction. However, in reactions involving the cyano or ester groups, the inherent electronic properties of the substituted benzene (B151609) ring will dictate the regiochemical outcome. For instance, in a palladium-catalyzed C-H arylation, the directing group on the coupling partner and the electronic and steric nature of the iodobenzoate would control where the new C-C bond forms.
Stereoselectivity is the property of a chemical reaction that causes it to favor the formation of one stereoisomer over another. In reactions where a new chiral center is formed, controlling the stereoselectivity is paramount. For this compound, stereoselectivity would become a factor if it were to react with a chiral molecule or under the influence of a chiral catalyst, leading to a product with one or more stereocenters. For example, in an asymmetric synthesis, a chiral ligand on a metal catalyst could control the facial selectivity of a reaction involving one of the functional groups on the aromatic ring, leading to a high enantiomeric excess of one enantiomer. Studies on related systems have shown that the choice of chiral ligands can effectively override substrate-controlled diastereoselectivity, allowing access to all possible diastereomers.
Table 2: Factors Influencing Selectivity in Reactions of Substituted Aryl Iodides
| Selectivity Type | Influencing Factors | Example from Related Systems |
| Regioselectivity | Electronic effects of substituents, steric hindrance, nature of the catalyst and ligands, reaction conditions. | In palladium-catalyzed reactions, the directing group on the substrate and the electronic nature of the aryl halide determine the site of C-H activation. |
| Stereoselectivity | Chiral catalysts, chiral auxiliaries, substrate control, reaction temperature, solvent. | Use of chiral amino acid ligands in Pd-catalyzed C-H arylation leads to high enantioselectivity. |
This table summarizes general principles that would be expected to apply to reactions involving this compound.
Advanced Characterization and Spectroscopic Analysis of Methyl 5 Cyano 2 Iodobenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For a molecule like Methyl 5-cyano-2-iodobenzoate, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
¹H NMR for Proton Environments
The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their immediate electronic environment. The aromatic region would be of particular interest, showing the coupling patterns of the three protons on the benzene (B151609) ring. The relative positions of the substituents (iodo, cyano, and methyl ester groups) would dictate the chemical shifts and splitting patterns of these aromatic protons. Additionally, a singlet corresponding to the methyl ester protons would be expected.
Hypothetical ¹H NMR Data for this compound:
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~8.2-8.4 | d | ~2 | 1H | H-6 |
| ~8.0-8.2 | dd | ~8, ~2 | 1H | H-4 |
| ~7.8-8.0 | d | ~8 | 1H | H-3 |
| ~3.9 | s | - | 3H | -OCH₃ |
Note: This is a hypothetical table based on known substituent effects.
¹³C NMR for Carbon Framework Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For this compound, distinct signals would be expected for the ester carbonyl carbon, the nitrile carbon, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons bonded to substituents), and the methyl ester carbon. The carbon directly attached to the iodine atom would show a characteristic upfield shift due to the heavy atom effect.
Hypothetical ¹³C NMR Data for this compound:
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~140 | C-2 (C-I) |
| ~138 | C-6 |
| ~135 | C-4 |
| ~132 | C-1 |
| ~128 | C-3 |
| ~118 | CN |
| ~115 | C-5 |
| ~53 | -OCH₃ |
Note: This is a hypothetical table based on known substituent effects.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are powerful for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, primarily the vicinal coupling between the aromatic protons. This would help in definitively assigning the positions of the aromatic protons relative to each other. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons. nih.govcam.ac.uk
Mass Spectrometry Techniques
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₉H₆INO₂), the expected exact mass would be calculated and compared to the experimentally determined value.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 287.9465 |
| [M+Na]⁺ | 309.9284 |
Note: These values are calculated based on the elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Insights
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. semanticscholar.org In the context of studying this compound, ESI-MS could be used to monitor reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions. By analyzing the reaction mixture at different time points, it is possible to detect reaction intermediates and byproducts, thus providing valuable mechanistic insights into the transformation of the molecule. semanticscholar.org The technique is highly sensitive and can provide information about the formation of charged species in solution. semanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in a molecule. In this compound, the IR spectrum reveals distinct absorption bands corresponding to its key functionalities.
The cyano (C≡N) group typically exhibits a sharp and intense absorption band in the range of 2220-2260 cm⁻¹. vulcanchem.com For instance, in related cyano-containing aromatic compounds, this stretching vibration is observed around 2230 cm⁻¹. researchgate.net The presence of a strong electron-withdrawing group like the cyano group can influence the electronic environment of the molecule.
The ester functional group is characterized by a strong carbonyl (C=O) stretching vibration, which is typically found around 1700 cm⁻¹. For similar methyl benzoate (B1203000) derivatives, this peak is a prominent feature in the IR spectrum. docbrown.info The C-O stretching vibrations of the ester group also produce characteristic bands.
Furthermore, the presence of the iodine atom attached to the aromatic ring can be identified by a C-I stretching vibration, which typically appears in the lower frequency region of the spectrum, around 500 cm⁻¹. The aromatic C-H and C=C stretching and bending vibrations also contribute to the unique fingerprint region of the spectrum, confirming the presence of the substituted benzene ring.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretch | 2220 - 2260 |
| Ester Carbonyl (C=O) | Stretch | ~1700 |
| Carbon-Iodine (C-I) | Stretch | ~500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
This table presents typical wavenumber ranges for the indicated functional groups and may vary slightly based on the specific molecular environment.
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for determining bond lengths, bond angles, and intermolecular interactions in the solid state, offering a definitive structural characterization of derivatives of this compound.
In the case of derivatives of this compound, X-ray diffraction analysis would be crucial to:
Confirm the regiochemistry of substitution on the benzene ring.
Determine the conformation of the methyl ester group relative to the aromatic ring.
Analyze the planarity of the molecule and any torsional angles between the substituents and the ring.
Investigate intermolecular interactions, such as halogen bonding involving the iodine atom or π-π stacking of the aromatic rings, which govern the crystal packing.
For instance, in the crystal structure of a related nitrophenyl pyran derivative, the dihedral angle between the pyran and phenyl rings was determined to be 87.8(1)°. researchgate.net Similarly, in another complex, weak C-H···N interactions involving a cyano group were observed. diva-portal.org Such detailed structural information is critical for understanding the solid-state properties and for designing new materials with specific functionalities.
Advanced Spectroscopic Probes (e.g., UV-Vis, Fluorescence, Raman) for Electronic Structure
Advanced spectroscopic techniques such as UV-Vis absorption, fluorescence, and Raman spectroscopy are employed to investigate the electronic structure and photophysical properties of this compound and its derivatives.
UV-Vis Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores. For a related compound, methyl 5-cyano-2-hydroxy-3-iodobenzoate, a λmax of 268 nm has been reported in methanol (B129727). The absorption spectrum of this compound is expected to show characteristic bands arising from π-π* transitions within the substituted benzene ring. The positions and intensities of these bands are influenced by the electronic effects of the cyano, iodo, and methyl ester substituents.
Fluorescence Spectroscopy:
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the energy difference between the excited and ground states and can be sensitive to the local environment. Studies on other cyano-containing aromatic compounds and their derivatives have shown that they can exhibit fluorescence. sciforum.netchim.it The fluorescence properties, including the quantum yield and Stokes shift (the difference between the absorption and emission maxima), of this compound derivatives would be of interest for applications in fluorescent probes and materials. The presence of the heavy iodine atom might, however, lead to quenching of fluorescence through intersystem crossing.
Raman Spectroscopy:
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. The cyano (C≡N) group has a strong and characteristic Raman signal, typically observed in the 2100-2300 cm⁻¹ region. researchgate.net The exact position of this band is sensitive to the electronic environment and can provide insights into intermolecular interactions. researchgate.net Raman spectroscopy can also be used to probe the low-frequency vibrations, including the C-I stretch, which may be weak or difficult to observe in the IR spectrum.
A summary of the expected spectroscopic data from these advanced probes is presented below.
| Spectroscopic Technique | Parameter | Expected Observation for this compound and its Derivatives |
| UV-Vis Spectroscopy | λmax | Absorption bands in the UV region due to π-π* transitions of the aromatic system. |
| Fluorescence Spectroscopy | Emission Spectrum | Potential for fluorescence, though may be quenched by the heavy iodine atom. |
| Raman Spectroscopy | Raman Shift (cm⁻¹) | Strong C≡N stretch around 2100-2300 cm⁻¹. |
This table presents expected observations based on the analysis of related compounds and general spectroscopic principles.
Applications of Methyl 5 Cyano 2 Iodobenzoate in Complex Organic Synthesis
Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates
The structural motifs present in Methyl 5-cyano-2-iodobenzoate are frequently found in biologically active molecules. The iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, the ester can be readily transformed into other functional groups like amides or carboxylic acids, and the cyano group can act as a key pharmacophore or be converted into other functionalities.
Heterocyclic structures are core components of many pharmaceutical and agrochemical agents. This compound is a suitable starting material for synthesizing various heterocyclic systems.
Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common scaffold in medicinal chemistry. researchgate.net While direct cyclization from this compound is not commonly documented, its functional groups allow access to established synthetic routes. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-cyano-2-iodobenzoic acid. This acid can then be reacted with an acylhydrazide, followed by cyclodehydration using various reagents like phosphorus oxychloride or via a one-pot protocol, to form a 2,5-disubstituted 1,3,4-oxadiazole ring. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net The presence of the cyano and iodo groups on the resulting phenyl-oxadiazole product offers further sites for diversification.
Lactones: Lactones, particularly phthalides (isobenzofuranones), are prevalent in natural products and synthetic compounds with significant biological activity. google.com The ortho-iodo-ester arrangement in this compound is ideal for lactone synthesis. One established method involves a metal-halogen exchange of a 2-iodobenzoate (B1229623) derivative, followed by the addition of a ketone or aldehyde and subsequent intramolecular cyclization to form the lactone ring. google.comtdl.org For instance, the reaction of ethyl 2-iodobenzoate with a ketone using a Grignard reagent has been shown to produce spirocyclic lactones. tdl.org Similarly, nickel-catalyzed cyclization of o-haloesters with aldehydes is a known method for producing phthalide (B148349) derivatives. nih.gov These precedents indicate that this compound is a prime substrate for producing highly functionalized lactones bearing a cyano group.
Amide bonds are fundamental in chemistry and biology. This compound provides two distinct handles for the synthesis of anilide and benzamide (B126) derivatives, which are important classes of compounds in drug discovery.
Anilides: The carbon-iodine bond is highly susceptible to palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This reaction enables the formation of a bond between the aromatic ring of the benzoate (B1203000) and the nitrogen atom of an aniline (B41778) or other amine. By reacting this compound with a variety of substituted anilines or heterocyclic amines, a diverse library of complex anilide derivatives can be generated. These reactions are known for their broad functional group tolerance. acs.org
Benzamide Derivatives: The methyl ester group can be directly converted into a benzamide through aminolysis, which involves a reaction with a primary or secondary amine. This transformation can be catalyzed or proceed thermally. For example, processes reacting methylbenzoic esters with amines like methylamine (B109427) are used to produce N-alkylbenzamides in high yield. google.com Applying this to this compound would yield N-substituted 5-cyano-2-iodobenzamides. These products retain the reactive iodine atom, allowing for subsequent cross-coupling reactions to build even more complex molecules. nih.gov
A significant application of this compound is its role as a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) inverse agonists. These compounds are under investigation for treating various cancers. keyorganics.net A patented synthetic route explicitly details the preparation and use of this compound. keyorganics.net
The pathway begins with the esterification of 5-cyano-2-iodo-benzoic acid using methanol (B129727) and sulfuric acid to produce this compound. This intermediate is then subjected to a Sonogashira coupling with an appropriately substituted alkyne. The resulting product undergoes a series of transformations, including cyclization and functional group manipulations, to yield the final, complex heterocyclic PPARγ inverse agonist. keyorganics.net
| Step | Starting Material(s) | Reagent(s) | Product | Role of this compound |
|---|---|---|---|---|
| 1 | 5-cyano-2-iodo-benzoic acid | Methanol (MeOH), Sulfuric Acid (H₂SO₄) | This compound | Product of esterification |
| 2 | This compound , Substituted Alkyne | Pd Catalyst, Cu(I) co-catalyst (Sonogashira Coupling) | Coupled Alkyne Intermediate | Key reactant for C-C bond formation |
| 3 | Coupled Alkyne Intermediate | Various (e.g., base, acid for cyclization/hydrolysis) | Final PPARγ Inverse Agonist | Precursor to the final active compound |
Role in the Generation of Advanced Functional Materials
The same reactivity that makes this compound valuable in medicinal chemistry also allows for its use in creating advanced materials with tailored electronic and structural properties.
The defined structure and multiple reactive sites of this compound make it a promising monomer for the synthesis of highly ordered polymers. bldpharm.com It is specifically noted as a potential building block for Covalent Organic Frameworks (COFs). mdpi.com COFs are crystalline, porous polymers formed from organic monomers linked by strong covalent bonds. semanticscholar.orgmdpi.com The rigid aromatic core of this compound, combined with its ability to undergo predictable coupling reactions (e.g., through its iodo group), makes it suitable for the "stitching" processes that form the extended 2D or 3D networks of COFs. mdpi.com The resulting materials could have applications in catalysis, sensing, and gas storage.
The synthesis of organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on building blocks that can form extended π-conjugated systems. This compound is an excellent precursor for this purpose.
Intermediate in the Formation of Hypervalent Iodine Reagents
This compound is a valuable precursor in the synthesis of specialized hypervalent iodine(III) reagents. The unique structural features of this compound—an iodo group ortho to a carboxylate and a cyano group para to the iodo group—make it an ideal starting material for creating functionalized cyclic hypervalent iodine compounds. These reagents are prized in organic synthesis for their ability to act as efficient transfer agents for various functional groups under mild conditions. The electron-withdrawing nature of the cyano and methyl ester groups can influence the reactivity and stability of the resulting hypervalent iodine reagents, making them tailored for specific synthetic applications. The general strategy involves the oxidation of the iodine(I) center of the 2-iodobenzoic acid derivative to a higher iodine(III) oxidation state, followed by the introduction of the desired ligand to be transferred.
Synthesis of Electrophilic Cyanation Reagents
This compound serves as a key starting material for the synthesis of electrophilic cyanation reagents, most notably derivatives of 1-cyano-1,2-benziodoxol-3(1H)-one (CBX). These reagents are stable, easy-to-handle crystalline solids that provide a source of electrophilic cyanide, circumventing the need for more toxic and hazardous cyanating agents. chemrxiv.orgresearchgate.net
The synthesis of a 5-cyano-substituted CBX reagent from this compound would logically proceed through a multi-step sequence, beginning with the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-cyano-2-iodobenzoic acid. This acid can then be converted into the target hypervalent iodine reagent through established protocols. chemrxiv.orgrsc.org
A general and well-established pathway involves a three-step one-pot procedure: rsc.orgacs.org
Oxidation: The 2-iodobenzoic acid derivative is first oxidized to form a cyclic 1-hydroxy-1,2-benziodoxol-3(1H)-one intermediate. This is typically achieved using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) in aqueous acetic acid under reflux. chemrxiv.orgrsc.org
Acetoxylation: The resulting hydroxybenziodoxolone is then treated with acetic anhydride, converting the hydroxyl group at the iodine center into a more reactive acetoxy group, yielding a 1-acetoxy-1,2-benziodoxol-3(1H)-one.
Cyanation: Finally, this acetoxy derivative is reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a catalytic amount of trimethylsilyl triflate (TMSOTf), to furnish the final 1-cyano-1,2-benziodoxol-3(1H)-one (CBX) reagent. rsc.org
This sequence allows for the reliable production of cyclic hypervalent iodine compounds that can be used in a wide array of electrophilic cyanation reactions. epfl.chbeilstein-journals.org
Table 1: General Synthesis Pathway for Cyanobenziodoxolone (CBX) Derivatives
| Step | Reactants | Reagents | Product | Purpose |
| 0 | This compound | Base (e.g., NaOH), then Acid | 5-cyano-2-iodobenzoic acid | Prepare carboxylic acid precursor |
| 1 | 5-cyano-2-iodobenzoic acid | NaIO₄, AcOH/H₂O | 5-cyano-1-hydroxy-1,2-benziodoxol-3(1H)-one | Oxidation of iodine(I) to iodine(III) |
| 2 | 5-cyano-1-hydroxy-1,2-benziodoxol-3(1H)-one | Acetic Anhydride (Ac₂O) | 1-Acetoxy-5-cyano-1,2-benziodoxol-3(1H)-one | Activation for ligand exchange |
| 3 | 1-Acetoxy-5-cyano-1,2-benziodoxol-3(1H)-one | Trimethylsilyl cyanide (TMSCN) | 1-Cyano-5-cyano-1,2-benziodoxol-3(1H)-one | Introduction of the cyano ligand |
Development of Fluoroiodane Reagents for Selective Fluorination
The introduction of fluorine into organic molecules is of immense interest, particularly in the pharmaceutical and agrochemical industries. This compound is a potential precursor for the development of novel fluoroiodane reagents, which are used for electrophilic fluorination. The synthesis of such reagents often begins with substituted methyl 2-iodobenzoates. beilstein-journals.orgresearchgate.net
A plausible and documented synthetic route to create functionalized fluoroiodane reagents starts with the nucleophilic substitution at the ester carbonyl group of methyl 2-iodobenzoate analogues. beilstein-journals.orgresearchgate.net For instance, a synthetic pathway analogous to the preparation of bis(trifluoromethyl)fluoroiodane could be envisioned for a 5-cyano substituted variant. beilstein-journals.org
The synthetic sequence would involve:
Acyl Substitution: The methyl ester of this compound is reacted with a nucleophile. For example, reaction with Ruppert's reagent (trimethylsilyltrifluoromethane, TMSCF₃) would lead to a trifluoromethylketone intermediate. beilstein-journals.orgresearchgate.net
Formation of Iodoalcohol: Further reaction of the ketone intermediate, for example with an excess of Ruppert's reagent and a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), would generate a bis(trifluoromethyl)iodoalcohol. beilstein-journals.org
Oxidative Fluorination: The final step involves the oxidative fluorination of the resulting iodoalcohol. A common and effective reagent for this transformation is Selectfluor®, which delivers the desired fluoroiodane reagent in good yield. beilstein-journals.org
The presence of the 5-cyano group on the aromatic ring would result in a fluoroiodane reagent with modified electronic properties, potentially influencing its stability and reactivity in fluorination reactions. Research in this area focuses on creating air- and moisture-stable, crystalline fluoroiodane reagents that are easy to handle and exhibit high efficacy in selective fluorination reactions. le.ac.ukrsc.orgdiva-portal.org
Table 2: Proposed Synthesis of a Functionalized Fluoroiodane Reagent
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
| 1 | This compound | Ruppert's Reagent (TMSCF₃) | 2-(1,1,1-Trifluoro-2-oxopropan-2-yl)-4-cyanobenzonitrile | Nucleophilic acyl substitution |
| 2 | Ketone Intermediate from Step 1 | Ruppert's Reagent (excess), TBAF | 2-(2-Iodo-4-cyanophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | Formation of the iodoalcohol precursor |
| 3 | Iodoalcohol from Step 2 | Selectfluor® | 1-Fluoro-1,1-bis(trifluoromethyl)-5-cyano-1,2-benziodoxole | Oxidative fluorination to yield the final reagent |
Green Chemistry Principles in the Synthesis and Application of Methyl 5 Cyano 2 Iodobenzoate
Solvent Minimization and Alternative Solvent Utilization (e.g., Aqueous Media, Deep Eutectic Solvents)
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to industrial waste and environmental pollution. Green chemistry seeks to replace these with safer and more sustainable alternatives.
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. For reactions involving aryl halides, such as the precursors to methyl 5-cyano-2-iodobenzoate, performing reactions in water can offer substantial environmental benefits. For instance, novel water-dispersible and magnetically separable palladium heterogeneous catalysts have been developed for C-C cross-coupling reactions, including the cyanation of aryl halides, in neat water. acs.org This approach not only eliminates the need for organic solvents but also facilitates easy recovery and recycling of the catalyst. Furthermore, methods for the diazotization-iodination of aromatic amines, a potential route to 2-iodobenzoate (B1229623) precursors, have been successfully carried out in water using cation-exchange resins, offering an eco-friendly synthetic pathway. researchgate.net
Catalyst Efficiency and Recyclability
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and reduced waste compared to stoichiometric methods. The focus is on developing catalysts that are not only highly active but also easily separable and reusable.
Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst recycling, as they exist in a different phase from the reaction mixture. For the synthesis of compounds like this compound, several heterogeneous catalytic systems are relevant.
The cyanation of aryl iodides has been achieved with high efficiency using recyclable catalysts. One such system involves copper(II) oxide nanoparticles supported on SBA-15 (a mesoporous silica), which catalyzes the cyanation using non-toxic potassium hexacyanoferrate(II) as the cyanide source without the need for ligands. rsc.org Another approach utilizes palladium nanoparticles immobilized on a hyperbranched polymer, demonstrating high stability and reusability for over ten cycles in the cyanation of iodobenzene (B50100). ua.es Furthermore, arginine-based palladium catalysts supported on magnetic cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles have shown excellent activity and can be easily recovered using a magnet and reused multiple times with minimal loss of performance. rsc.org
For the crucial ortho-iodination step, iridium-based complexes have been developed as highly efficient catalysts for the direct C-H iodination of benzoic acids. nih.govacs.orgdiva-portal.org These catalysts operate under mild conditions and can offer high regioselectivity. The development of heterogeneous versions of such catalysts could further enhance the green credentials of the synthesis. acs.org Additionally, solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective and reusable for the esterification of various benzoic acids to their corresponding methyl esters. mdpi.com
| Catalyst System | Reaction Type | Key Advantages | Recyclability | Reference |
| Cu₂O/SBA-15 | Cyanation of aryl iodide | Ligand-free, uses non-toxic cyanide source | Reusable with slight activity loss | rsc.org |
| Pd-γ-Fe₂O₃-2-ATP-TEG-MME | Cyanation in water | Water-dispersible, magnetically separable | Demonstrated reusability | acs.org |
| PolyTZ-IL@Pd NPs | Cyanation of aryl iodide | High stability, low catalyst loading | Reused 5 times for iodobenzene cyanation | ua.es |
| Pd/CoFe₂O₄@ACT | Cyanation of aryl iodide | High activity, magnetic separation | Reused 5 times with 88% performance | rsc.org |
| [Cp*IrCl₂]₂ | ortho-Iodination of benzoic acid | High selectivity, mild conditions | Homogeneous, potential for heterogenization | nih.gov |
| Zr/Ti Solid Acid | Esterification of benzoic acid | Easily separated, good performance | Reusable with no impact on performance | mdpi.com |
Organocatalysis: The use of small organic molecules as catalysts has gained traction as a green alternative to metal-based catalysts, avoiding issues of metal toxicity and contamination. In the context of synthesizing this compound, organocatalysis offers a promising avenue for the cyanation step. It has been reported that 1,10-phenanthroline (B135089) can act as an effective organocatalyst for the cyanation of aryl iodides. Notably, this method has been successfully applied to ethyl 4-iodobenzoate, a substrate structurally similar to the target molecule, demonstrating the potential for metal-free cyanation. scispace.com
Biocatalysis: Enzymes offer unparalleled selectivity under mild, often aqueous, conditions, making them ideal green catalysts. While specific biocatalytic routes to this compound are not yet established, the principles of biocatalysis are highly relevant. For instance, the synthesis of aromatic nitriles, a key functional group in the target molecule, is an area of active biocatalytic research. The development of enzymes like aldoxime dehydratases presents a cyanide-free pathway to nitriles from aldehydes, showcasing a sustainable alternative to traditional chemical methods. researchgate.net The future application of engineered enzymes could provide highly selective and environmentally benign pathways for both the iodination and cyanation steps.
Atom Economy and Waste Reduction Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the starting materials' mass ends up in the final product. Traditional multi-step syntheses often suffer from poor atom economy and generate significant waste.
For example, a classical route to an aryl nitrile like the 5-cyano group in the target molecule might involve the Sandmeyer reaction. wikipedia.org This reaction converts an aryl amine, via a diazonium salt, into the nitrile using a stoichiometric amount of copper(I) cyanide. numberanalytics.com Such processes inherently have low atom economy and produce considerable chemical waste, including byproducts from the diazotization step and copper-containing waste streams. researchgate.net
Mechanochemical Synthesis Approaches
Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to induce chemical reactions, represents a powerful green chemistry tool. These reactions are often performed solvent-free or with minimal solvent (liquid-assisted grinding), drastically reducing solvent waste and sometimes enabling reactions that are difficult in solution. beilstein-journals.org
The application of ball milling has shown promise for several transformations relevant to the synthesis of this compound.
Iodination: The oxidative iodination of electron-rich aromatic compounds using iodine and an oxidant like oxone has been successfully demonstrated under solvent-free ball milling conditions. researchgate.netacs.orgresearchgate.net This method is simple, efficient, and avoids the use of halogenated solvents.
Nitrile Synthesis: Mechanochemical methods have been developed for the synthesis of nitriles from aldehydes, offering a solvent-free, one-pot procedure. researchgate.net Furthermore, the assembly of nitrile-based directing groups, which could be used in C-H activation strategies, has been achieved using mechanochemistry. researchgate.net
These findings suggest that key steps in the synthesis of this compound, such as the introduction of the iodo and cyano groups, could potentially be achieved through mechanochemical methods, leading to a more sustainable and efficient process with significantly reduced solvent consumption. colab.ws
Energy Efficiency in Synthetic Protocols
In the realm of chemical synthesis, the sixth principle of Green Chemistry, which advocates for the design of energy-efficient processes, is of paramount importance. chemicalbook.com This principle encourages conducting synthetic methods at ambient temperature and pressure to minimize the environmental and economic impacts associated with energy consumption. chemicalbook.comtandfonline.com The synthesis of specialized chemical compounds, such as this compound, often involves multi-step processes where the energy input for each step can be substantial. Traditional synthetic routes for related benzonitriles and benzoates frequently rely on prolonged heating under reflux conditions, which is inherently energy-intensive. mdpi.comajrconline.org For instance, the esterification of a similar starting material, 2-chloro-5-iodobenzoic acid, requires refluxing in methanol (B129727) for approximately 8 hours, highlighting the significant energy demands of conventional approaches. mdpi.com Similarly, the cyanation of aryl halides, a key step in forming the nitrile group, can necessitate high temperatures ranging from 60-120°C for several hours. google.com
Modern synthetic chemistry, guided by green principles, seeks to mitigate this high energy consumption through innovative protocols. These include the use of catalysis, alternative energy sources like microwave irradiation, and the development of one-pot syntheses which eliminate the need for energy-intensive intermediate isolation and purification steps. rsc.org
Catalytic Approaches for Lowering Activation Energy
Catalysts play a crucial role in enhancing energy efficiency by lowering the activation energy of a reaction, thereby allowing it to proceed under milder conditions. chemicalbook.com For the synthesis of aryl nitriles from aryl halides, palladium-catalyzed systems have been developed that operate at significantly lower temperatures than uncatalyzed methods. organic-chemistry.org Research has demonstrated efficient cyanation of aryl chlorides at 70°C, and even milder conditions ranging from room temperature to 40°C for a range of (hetero)aryl halides and triflates. organic-chemistry.org The use of specific ligands, such as 1,10-phenanthroline, has also been shown to promote cyanation reactions. scispace.com Furthermore, electrochemical approaches represent a frontier in energy-efficient synthesis, enabling reactions like cyanation to proceed at lower temperatures than even some chemically catalyzed methods by using a catalytic amount of electricity to generate the reactive species. scispace.com
Microwave-Assisted Synthesis: A Leap in Energy Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for reducing energy consumption. ajrconline.org Unlike conventional heating which relies on slow conduction, microwave irradiation directly and uniformly heats the reactants, leading to a rapid rise in temperature and dramatically accelerated reaction rates. ajrconline.orgresearchgate.net This technology can reduce reaction times from hours to mere minutes or even seconds. tandfonline.comajrconline.org The application of MAOS to the synthesis of substituted benzoates and nitriles has shown remarkable improvements in efficiency. For example, a comparison between conventional heating and microwave irradiation for the synthesis of substituted 3-formyl benzoates revealed a reduction in reaction time from 5 hours to just 15-30 seconds. tandfonline.com This drastic reduction in time directly translates to substantial energy savings. ajrconline.org
The following interactive data table illustrates the potential energy efficiency gains by comparing conventional and microwave-assisted synthesis for related compounds.
| Product Type | Method | Temperature | Duration | Yield | Reference |
| Substituted Benzoate (B1203000) | Conventional | Water Bath (reflux) | 5 hours | ~72% | tandfonline.com |
| Substituted Benzoate | Microwave | - | 28 seconds | ~72% | tandfonline.com |
| Hexahydropyrroloquinoline | Conventional | Reflux (Toluene) | 18 hours | 44% | mdpi.com |
| Hexahydropyrroloquinoline | Microwave | 215 °C | 15 minutes | 94% | mdpi.com |
| Chalcone Derivative | Conventional | Reflux | 30 minutes | - | ajrconline.org |
| Chalcone Derivative | Microwave | - | 10 minutes | - | ajrconline.org |
This table showcases data from syntheses of related heterocyclic compounds and derivatives to illustrate the general advantages of microwave-assisted protocols in reducing reaction times and potentially increasing yields, which are key indicators of improved energy efficiency.
Low-Temperature Protocols
Developing synthetic routes that operate at low temperatures is a direct application of the energy efficiency principle. The Sandmeyer reaction, a common method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate, is typically conducted at low temperatures (e.g., 0-5 °C). google.com While this specific step is not energy-intensive in terms of heating, subsequent steps in a synthetic sequence often are. google.com The development of enzymatic or biocatalytic methods also holds promise for energy-efficient nitrile synthesis. These reactions can proceed under very mild conditions (e.g., 30°C and atmospheric pressure), offering a green alternative to traditional chemical methods that require high heat and pressure, thereby reducing energy consumption and avoiding the use of toxic reagents like cyanide. uva.nl
Future Research Directions
Development of More Sustainable and Efficient Synthetic Routes to Methyl 5-cyano-2-iodobenzoate
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. researchgate.netmdpi.com Future research should prioritize the development of more sustainable routes to this compound. This includes exploring enzymatic catalysis, which offers high selectivity and mild reaction conditions, potentially providing an alternative to traditional chemical synthesis. biosynce.comsci-hub.se The use of solid acid catalysts, such as zirconium-based catalysts, could also offer a more environmentally friendly and reusable option for esterification steps in its synthesis. mdpi.com Furthermore, investigating ultrasound-assisted and phase-transfer catalysis could lead to greener and more efficient production methods for substituted benzoates like the target molecule. researchgate.net
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of this compound is largely dictated by its three key functional groups: the methyl ester, the cyano group, and the iodo group. The carbon-iodine bond, in particular, offers a handle for a variety of cross-coupling reactions. ub.edu Future work should focus on uncovering novel transformations of this compound. This could involve exploring unusual cyano group transfer processes, where the cyano group participates in unexpected bond-forming reactions. researchgate.net The development of new one-pot functional group transformations is another promising avenue; for instance, methods that allow for the sequential modification of the ester and iodo groups without the need for intermediate purification steps could significantly streamline synthetic processes. acs.orgacs.orgorganic-chemistry.org The unique electronic properties conferred by the cyano and iodo substituents may also be exploited in novel transition-metal-catalyzed domino reactions to construct complex molecular architectures. beilstein-journals.org
Integration into Automated and Flow Chemistry Platforms
The demand for rapid and efficient synthesis of chemical compounds, particularly in the pharmaceutical and agrochemical industries, has driven the adoption of automated and flow chemistry platforms. protheragen.aiinnovationnewsnetwork.comspringernature.com These technologies offer precise control over reaction parameters, enhanced safety, and scalability. sioc-journal.cnrsc.orgvapourtec.combeilstein-journals.orgnih.gov Future research should focus on integrating the synthesis and subsequent reactions of this compound into such systems. Developing robust flow chemistry protocols for halogenation and cyanation reactions would be a key step. sioc-journal.cnrsc.org The combination of solid-phase synthesis with flow chemistry (SPS-flow) could enable the automated, multi-step synthesis of complex molecules starting from this versatile building block. innovationnewsnetwork.comspringernature.comeuropeanpharmaceuticalreview.com
Advanced Computational Design for Predictive Synthesis and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.netnih.govnih.govrsc.orguni-heidelberg.deresearchgate.net For this compound, DFT calculations can provide valuable insights into its reactivity in various transformations, such as copper-catalyzed cross-coupling reactions. ub.edu Future computational studies could focus on designing novel catalysts and predicting the outcomes of new reactions involving this compound. rsc.orgresearchgate.net By modeling transition states and reaction pathways, researchers can optimize reaction conditions and even design new synthetic routes with improved efficiency and selectivity. researchgate.netnih.gov Such predictive power can significantly accelerate the discovery of new applications for this compound.
Expansion of Applications in Emerging Fields of Chemical Science
The unique structural features of this compound make it a promising candidate for applications in various fields beyond traditional organic synthesis.
Medicinal Chemistry : Substituted benzonitriles and benzoates are common motifs in pharmacologically active compounds. smolecule.comcymitquimica.comnih.gov The cyano group can act as a bioisostere for other functional groups, and its presence can modulate a molecule's physicochemical properties. nih.gov Future research could explore the use of this compound as a scaffold for the synthesis of novel therapeutic agents. smolecule.comnih.gov
Agrochemicals : Halogenated and cyano-containing compounds play a significant role in modern agrochemicals, contributing to their efficacy and metabolic stability. ontosight.ainih.gov The specific combination of iodo and cyano groups in this compound could be leveraged in the design of new herbicides and pesticides. ontosight.ainih.govresearchgate.net
Materials Science : Functionalized aromatic compounds are fundamental to the development of new materials with tailored properties. acs.orgnih.govrug.nl Benzoate-based ionic liquids and functionalized polymers are emerging areas of research. acs.orgresearchgate.net The reactivity of this compound could be exploited to incorporate it into novel polymers or functional materials, potentially leading to applications in electronics or as specialized coatings. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-cyano-2-iodobenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 5-cyano-2-iodobenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Optimization includes controlling stoichiometry, reaction time (typically 12–24 hours), and purification via recrystallization or column chromatography. The iodine and cyano groups may influence reactivity, requiring inert conditions to prevent hydrolysis of the nitrile .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons adjacent to iodine (deshielded, ~δ 7.5–8.5 ppm) and the methyl ester (δ 3.8–4.0 ppm).
- IR : Strong ester C=O stretch (~1720 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 303 (C₉H₆INO₂) and fragment peaks from iodine loss .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is light- and moisture-sensitive due to the iodo and cyano groups. Storage in amber vials under argon at –20°C is recommended. Degradation can be monitored via TLC or HPLC, with hydrolysis products (e.g., carboxylic acid) detected at Rf ~0.3 in ethyl acetate/hexane .
Advanced Research Questions
Q. What role does this compound play in palladium-catalyzed cross-coupling reactions, and how do substituents influence reactivity?
- Methodological Answer : The iodine atom acts as a leaving group in Suzuki-Miyaura or Stille couplings. The electron-withdrawing cyano group enhances electrophilicity at the ortho position, favoring coupling with aryl boronic acids. Competitive side reactions (e.g., dehalogenation) can be minimized using Pd(PPh₃)₄ and optimized ligand ratios .
Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps. The cyano group directs nucleophiles to the para position due to its strong electron-withdrawing effect, while steric hindrance from the methyl ester limits ortho substitution .
Q. What contradictions exist in reported biological activity data for derivatives of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., solvent polarity affecting solubility). Standardized MIC assays and logP measurements are critical for reconciling data. Comparative studies with halogen-substituted analogs (e.g., Br, Cl) can isolate electronic vs. steric effects .
Q. What strategies enable selective functionalization of the nitrile group in this compound without affecting the iodo substituent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
